Cas no 185224-61-7 (3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate)

3-フランメタノール、テトラヒドロ-5-メチル-、4-メチルベンゼンスルホン酸塩は、有機合成において有用な中間体です。この化合物は、フラン骨格にメタノール基とメチル基が結合した構造を持ち、さらにトシル基(4-メチルベンゼンスルホン酸基)がエステル化されています。この修飾により、反応性が制御され、選択的な反応が可能となります。特に、求核置換反応や環化反応における前駆体としての利用が期待されます。トシル基の導入により、結晶性が向上し、取り扱いが容易である点も特徴です。医薬品や機能性材料の合成中間体としての応用が考えられます。

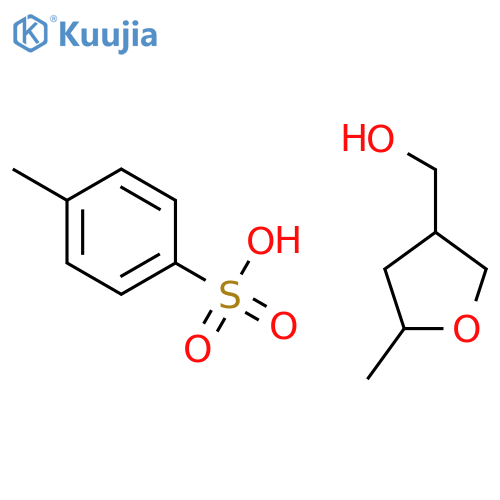

185224-61-7 structure

商品名:3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate

3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate

- 3-Furanmethanol, tetrahydro-5-methyl-, 3-(4-methylbenzenesulfonate)

- (5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate

- EN300-7312136

- SCHEMBL17294295

- 185224-61-7

-

- インチ: InChI=1S/C13H18O4S/c1-10-3-5-13(6-4-10)18(14,15)17-9-12-7-11(2)16-8-12/h3-6,11-12H,7-9H2,1-2H3

- InChIKey: NFFCMMQNQGVKTK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 270.09258022Da

- どういたいしつりょう: 270.09258022Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7312136-2.5g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 2.5g |

$3110.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-0.25g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 0.25g |

$1459.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-0.5g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 0.5g |

$1522.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-10.0g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 10g |

$6819.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-0.05g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 0.05g |

$1332.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-5.0g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 5g |

$4599.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-0.1g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 0.1g |

$1396.0 | 2023-05-30 | ||

| Enamine | EN300-7312136-1.0g |

(5-methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate |

185224-61-7 | 1g |

$1586.0 | 2023-05-30 |

3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

185224-61-7 (3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量